Triethylene glycol diacrylate

Catalog No.
S599225
CAS No.
1680-21-3
M.F
C12H18O6
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylene glycol diacrylate

CAS Number

1680-21-3

Product Name

Triethylene glycol diacrylate

IUPAC Name

2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2

InChI Key

INQDDHNZXOAFFD-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOCCOCCOC(=O)C=C

Synonyms

triethylene glycol diacrylate

Canonical SMILES

C=CC(=O)OCCOCCOCCOC(=O)C=C

Polymer Chemistry:

  • Crosslinking Agent: TEGDMA's primary function is as a crosslinking agent in the formation of polymers. It covalently links polymer chains, enhancing the material's strength, thermal stability, and other desirable properties.
  • Free Radical Polymerization: TEGDMA readily participates in free radical polymerization reactions, allowing researchers to tailor polymer properties by adjusting its concentration and the choice of other monomers.

Biomedical Applications:

  • Dental Composites: TEGDMA plays a crucial role in dental composites, the light-cured materials used for fillings and restorations. It contributes to the composite's mechanical strength, wear resistance, and adhesion to tooth enamel and dentin.
  • Drug Delivery Systems: TEGDMA finds application in developing drug delivery systems, such as hydrogels for controlled release of therapeutic agents. Its crosslinking ability helps create stable and responsive hydrogels for targeted drug delivery.

Material Science:

  • Hydrogels: TEGDMA's hydrophilic nature makes it suitable for the synthesis of hydrogels, three-dimensional polymeric networks capable of absorbing large amounts of water. These hydrogels find various applications in tissue engineering, drug delivery, and biosensors.
  • Resins and Coatings: TEGDMA contributes to the development of resins and coatings with enhanced mechanical properties, adhesion, and chemical resistance. Its crosslinking ability creates robust and durable materials for various industrial applications.

Triethylene glycol diacrylate is a chemical compound with the molecular formula C12H18O6. It is classified as a difunctional acrylate monomer and is widely used as a cross-linking agent in various industrial applications, including coatings, adhesives, and photopolymer printing plates. The compound is characterized by its low viscosity and hydrophilic nature, which contribute to its effectiveness in forming flexible and durable polymer networks through free radical polymerization .

Triethylene glycol diacrylate primarily undergoes free radical polymerization, where the acrylate functional groups react to form cross-linked polymer networks. This process is typically initiated by heat or ultraviolet light, leading to the formation of a stable hydrogel network that retains significant amounts of water. The compound's ability to participate in these reactions makes it valuable in creating materials with specific mechanical properties .

While triethylene glycol diacrylate is primarily utilized in industrial applications, it has been noted for its biological activity as well. It can act as a skin sensitizer, potentially inducing allergic reactions upon contact. Studies have shown that exposure to this compound may lead to skin irritation and inflammation, highlighting the importance of handling it with care in occupational settings . Additionally, related compounds like poly(ethylene glycol) diacrylate have been explored for their use in biomedical applications, such as 3D printing of biomaterials.

The synthesis of triethylene glycol diacrylate typically involves an esterification reaction between acrylic acid and triethylene glycol. This reaction is catalyzed by an acid catalyst and requires heating to promote the formation of the ester bond. In industrial settings, large-scale production is achieved through controlled temperature and pressure conditions, followed by purification processes such as distillation to remove unreacted materials and by-products .

Triethylene glycol diacrylate finds extensive use across various industries due to its versatile properties. Some key applications include:

  • Coatings: Used in the formulation of protective coatings that require durability and flexibility.
  • Adhesives: Serves as a cross-linking agent in adhesives, enhancing their strength and resistance.
  • Photopolymer Printing Plates: Employed in the production of printing plates that require precise polymerization under UV light.
  • Biomedical

Interaction studies involving triethylene glycol diacrylate focus on its reactivity with other chemical agents during polymerization processes. The compound's low viscosity allows for easy mixing with other substances, facilitating the formation of complex polymer structures. Furthermore, research into its biological interactions has revealed potential risks associated with skin exposure, necessitating further investigation into safety measures for users .

Several compounds share similarities with triethylene glycol diacrylate, each exhibiting unique properties that differentiate them:

Compound NameStructural DifferencesUnique Properties
Ethylene glycol diacrylateFewer ethylene glycol unitsDifferent polymerization properties
Polypropylene glycol diacrylateContains polypropylene glycol unitsAffects flexibility and hydrophobicity of polymers
Triethylene glycol dimethacrylateContains methacrylate groupsInfluences polymerization kinetics and mechanical properties

Triethylene glycol diacrylate stands out due to its balanced hydrophilicity and reactivity, making it suitable for a diverse range of applications from industrial uses to potential biomedical applications .

XLogP3

0.9

LogP

0.96 (LogP)

UNII

1A0FXS2UOZ

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1680-21-3

Wikipedia

Triethylene glycol diacrylate

General Manufacturing Information

2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: ACTIVE

Dates

Modify: 2023-08-15

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